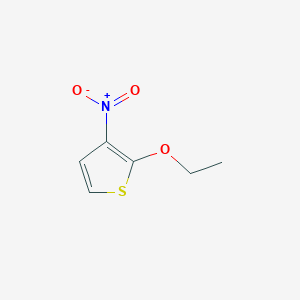

2-Ethoxy-3-nitrothiophene

Vue d'ensemble

Description

2-Ethoxy-3-nitrothiophene is a sulfur-containing heterocyclic compound. It’s a derivative of thiophene and finds utility in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the alkylation of dipotassium 2-nitro-1,1-ethylenedithiolate with ethyl 4-chloroacetoacetate in a mixture of MeOH-H2O (2:1), which furnishes a highly functionalized 3-nitrothiophene .Molecular Structure Analysis

The molecular formula of this compound is C6H7NO3S, and its molecular weight is 173.19 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in vicarious nucleophilic substitution reactions, which are a versatile way of introducing substituents into aromatic and heteroaromatic electron-deficient compounds .Applications De Recherche Scientifique

Organometallic Reactivity and Catalytic Applications

Research by Hernández et al. (2001) demonstrated the reactivity of substituted thiophenes, including nitrothiophenes, toward platinum, palladium, and nickel complexes, leading to the formation of thiaplatinacycles. These compounds have shown activity as intermediates in hydrodesulfurization (HDS) reactions, hinting at their potential in catalysis and organometallic chemistry applications (Hernández et al., 2001).

Kinetic Studies and Electrophilicity Analysis

Echaieb et al. (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine, highlighting the effects of substituents on reactivity through a SNAr mechanism. The study provided insights into structure-reactivity correlations and the electrophilicity of these compounds (Echaieb, Gabsi, & Boubaker, 2014).

Novel Synthesis Methods

Rao and Vasantham (2009) described an effective synthesis method for 3-nitrothiophenes from nitroketene dithioacetate and chloromethyl ketones, showcasing the chemical sensitivity and selectivity of these reactions. This methodology underscores the synthetic versatility of nitrothiophenes in organic chemistry (Rao & Vasantham, 2009).

Polymer Sciences and Nanotechnology

Sivakumar and Phani (2011) explored the use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents for catalytic reactions. Their work highlights the intersection of polymer sciences and catalysis, expanding the utility of thiophene derivatives in creating novel catalytic systems (Sivakumar & Phani, 2011).

Advanced Material Development

Casado et al. (2003) delved into nitro-functionalized oligothiophenes as electroactive molecular materials. Their study on asymmetrically substituted nitro compounds revealed promising electrochemical properties and the potential for use in organic electronic transistors, indicating the relevance of these compounds in the development of electronic materials (Casado et al., 2003).

Safety and Hazards

Orientations Futures

Thiophene and its derivatives, including 2-Ethoxy-3-nitrothiophene, have attracted great interest in both industry and academia due to their wide range of applications. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The global market for thiophene derivatives is anticipated to witness steady growth, reflecting the increasing demand for these compounds across various industries .

Propriétés

IUPAC Name |

2-ethoxy-3-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-2-10-6-5(7(8)9)3-4-11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPOVJGQGWQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

amino]-acetic acid](/img/structure/B3158560.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)